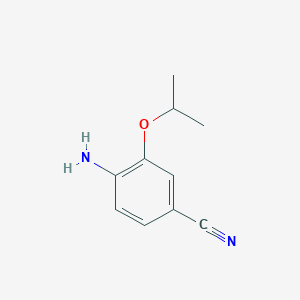

4-Amino-3-(propan-2-yloxy)benzonitrile

Description

4-Amino-3-(propan-2-yloxy)benzonitrile (C₁₀H₁₂N₂O, molecular weight 176.22 g/mol) is a substituted benzonitrile derivative featuring an amino group at the 4-position and an isopropoxy group at the 3-position of the benzene ring . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its nitrile group and aromatic amine functionality enable diverse chemical transformations, including hydrolysis, cyclization, and cross-coupling reactions.

Properties

IUPAC Name |

4-amino-3-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBYIROICQZPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369783-66-3 | |

| Record name | 4-amino-3-(propan-2-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(propan-2-yloxy)benzonitrile typically involves the reaction of 4-nitro-3-(propan-2-yloxy)benzonitrile with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Amino-3-(propan-2-yloxy)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic pathways.

Biology

The compound exhibits significant potential in biological research:

- Enzyme Interactions : It has been studied for its ability to interact with specific enzymes and receptors, which can modulate their activity. The amino group forms hydrogen bonds with active sites on target proteins, while the nitrile group engages in polar interactions.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific signaling pathways. For instance, research has demonstrated cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM.

- Neuroprotective Effects : Emerging evidence suggests neuroprotective benefits by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing novel compounds with specific functionalities.

Anticancer Research

A significant study focused on the effects of this compound on various cancer cell lines revealed substantial cytotoxicity. The compound was shown to inhibit cell growth effectively at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment.

Enzyme Interaction Studies

Research investigating enzyme binding demonstrated that this compound effectively inhibits certain kinases involved in cell signaling. This inhibition suggests its potential role as a targeted therapy in cancer treatment by disrupting critical pathways necessary for tumor growth.

Mechanism of Action

The mechanism of action of 4-Amino-3-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

4-Amino-3-(quinolin-3-yl)benzonitrile

- Structure: The isopropoxy group in the parent compound is replaced with a quinolin-3-yl moiety.

- Synthesis: Prepared via Suzuki-Miyaura coupling between 3-bromoquinoline and a boronic ester precursor under Pd(PPh₃)₄ catalysis .

- Properties: Melting point 228–230°C, higher than the parent compound due to enhanced π-stacking from the quinoline ring.

- Applications: Potential precursor for indoloquinoline alkaloids, which exhibit anticancer and antimicrobial activity .

4-Amino-2-bromo-3-hydroxy-benzonitrile

- Structure : Contains a bromo and hydroxy group at positions 2 and 3, respectively.

- Properties : Molecular weight 213.03 g/mol (C₇H₅BrN₂O); bromine enhances electrophilic substitution reactivity .

- Reactivity : The bromo group facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), while the hydroxy group allows for O-functionalization .

Functional Group Analogs

4-Amino-3-(hydroxymethyl)benzonitrile

- Structure : Isopropoxy replaced with hydroxymethyl (C₈H₈N₂O, 148.16 g/mol) .

- Properties : Lower molecular weight and polarity compared to the parent compound. The hydroxymethyl group enables esterification or oxidation to carboxylic acids.

- Applications : Intermediate for bioactive molecules, such as 1,2,4-oxadiazoles .

3-Amino-4-(propan-2-ylamino)benzonitrile

- Structure: Features an isopropylamino group at position 4 (C₁₀H₁₄N₃, molecular weight 176.24 g/mol) .

- Reactivity : The secondary amine enhances nucleophilicity, enabling condensation with carbonyl compounds (e.g., ketones or aldehydes).

4-Amino-3-(propan-2-yloxy)benzamide

Comparative Data Table

Key Research Findings

Synthetic Flexibility: The parent compound’s nitrile group allows for conversion into amides (e.g., 4-Amino-3-(propan-2-yloxy)benzamide) , while its amino group participates in diazotization and coupling reactions .

Electronic Effects: Substituents like bromine (in 4-Amino-2-bromo-3-hydroxy-benzonitrile) increase electrophilicity, directing further functionalization .

Biological Relevance: Quinoline-containing analogs (e.g., 4-Amino-3-(quinolin-3-yl)benzonitrile) are explored for antitumor activity due to their planar aromatic systems .

Biological Activity

4-Amino-3-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula and a molecular weight of 176.22 g/mol. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

The compound features an amino group, a nitrile group, and an isopropoxy substituent, which contribute to its reactivity and interactions with biological targets. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the nitrile group may engage in polar interactions that modulate protein activity. This dual interaction mechanism suggests potential applications in drug design and development .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through its interaction with specific signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

- Neuroprotective Effects : There is emerging evidence suggesting that it may offer neuroprotective benefits by modulating neurotransmitter systems .

Case Studies

- Anticancer Research : A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The study reported an IC50 value of approximately 15 µM against breast cancer cells .

- Enzyme Interaction Studies : Research on enzyme binding revealed that this compound effectively inhibited the activity of certain kinases involved in cell signaling, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-methoxybenzonitrile | Methoxy group instead of isopropoxy | Moderate anticancer activity |

| 4-Amino-3-ethoxybenzonitrile | Ethoxy group instead of isopropoxy | Lower enzyme inhibition |

| This compound | Isopropoxy group enhances reactivity | Significant anticancer and enzyme inhibition |

This table illustrates how the presence of the isopropoxy group in this compound may enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.